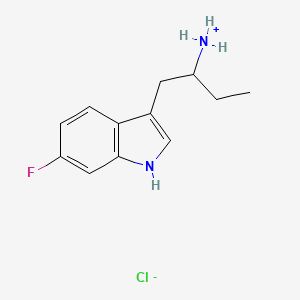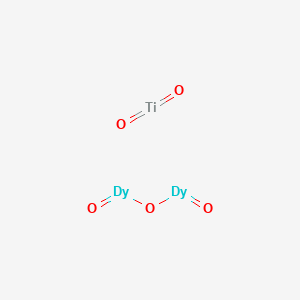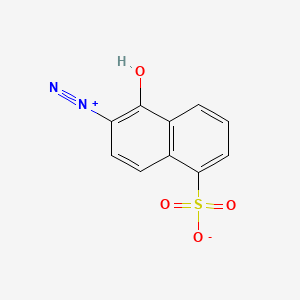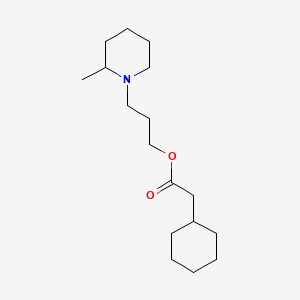
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and an ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethylcarbamic acid with 4-ethyl-2-(trimethylammonio)phenol in the presence of an iodide source. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release active metabolites, while the ammonium group can facilitate binding to specific biological targets. The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Carbamic acid, dimethyl-, ethyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is unique due to the presence of both a carbamate ester and an ammonium group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63981-68-0 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)-4-ethylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
OVSKYGPDVIGVSI-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
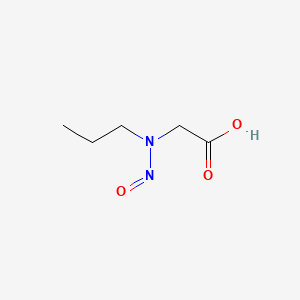
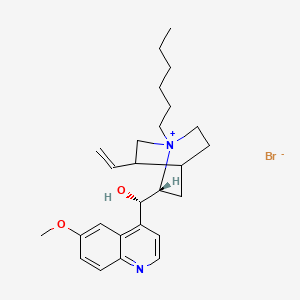
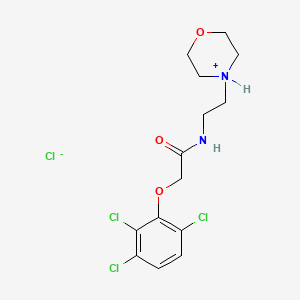

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
